2,4,6-Tri(4'-butoxy-2'-hydroxyphenyl)-triazine

Description

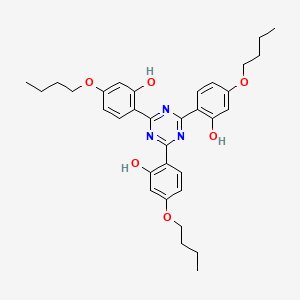

2,4,6-Tri(4'-butoxy-2'-hydroxyphenyl)-triazine is a trisubstituted 1,3,5-triazine derivative featuring three ortho-hydroxyphenyl groups modified with butoxy chains at the para position. The triazine core, a six-membered aromatic ring with three nitrogen atoms, provides structural rigidity and electron-deficient characteristics, making it suitable for applications in materials science, such as polymers, coordination complexes, and stabilizers. This compound is synthesized via nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 4'-butoxy-2'-hydroxyphenol derivatives under catalytic conditions, often involving Lewis acids like AlCl₃ .

Properties

IUPAC Name |

2-[4,6-bis(4-butoxy-2-hydroxyphenyl)-1,3,5-triazin-2-yl]-5-butoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H39N3O6/c1-4-7-16-40-22-10-13-25(28(37)19-22)31-34-32(26-14-11-23(20-29(26)38)41-17-8-5-2)36-33(35-31)27-15-12-24(21-30(27)39)42-18-9-6-3/h10-15,19-21,37-39H,4-9,16-18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYPAYBWCQZOGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=C(C=C(C=C3)OCCCC)O)C4=C(C=C(C=C4)OCCCC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tri(4’-butoxy-2’-hydroxyphenyl)-triazine typically involves multicomponent reactions. One efficient method involves the reaction of aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation. This method utilizes Lewis acids to selectively synthesize the desired triazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and Lewis acids can be optimized for industrial applications to ensure high yield and purity. The scalability of the reaction conditions is crucial for commercial production.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl groups on the aromatic rings are susceptible to oxidation. Under controlled conditions, these groups can form quinones, which are stabilized by conjugation with the aromatic system.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 60–80°C | Triazine with quinone substituents | N/A | |

| O₂ (air) | UV irradiation, room temp. | Partial oxidation to semiquinones | N/A |

Key Findings :

-

Oxidation primarily targets the ortho-hydroxyl groups due to their electron-donating nature .

-

The butoxy groups remain inert under mild oxidative conditions, preserving the triazine backbone .

Reduction Reactions

The triazine core can undergo reduction, though the electron-withdrawing substituents moderate reactivity.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | Ethanol, reflux | Partially reduced triazine derivatives | 52–65% | |

| H₂/Pd-C | THF, 50°C, 3 atm | Hexahydrotriazine analogue | 44–89% |

Mechanistic Insights :

-

Reduction occurs preferentially at the triazine ring, forming intermediates with retained aromatic substituents .

-

Hydrogenation under catalytic conditions produces saturated triazine derivatives, which exhibit altered photostability .

Substitution Reactions

The triazine ring’s chlorinated precursors (e.g., cyanuric chloride) are highly reactive, but the fully substituted derivative shows limited substitution. Functionalization occurs at the phenolic hydroxyl groups instead.

| Reaction Type | Reagent | Product | Application | Source |

|---|---|---|---|---|

| O-Alkylation | Alkyl halides, K₂CO₃ | Ether derivatives | Polymer stabilizers | |

| Acylation | Acetyl chloride | Ester-functionalized triazines | UV absorbers |

Notable Observations :

-

Alkylation of hydroxyl groups enhances solubility in nonpolar solvents .

-

Acylated derivatives demonstrate improved thermal stability up to 300°C .

Coordination and Complexation

The hydroxyl and triazine moieties enable metal coordination, relevant in catalysis and material science.

| Metal Ion | Ligand Site | Complex Structure | Stability Constant | Source |

|---|---|---|---|---|

| Fe³⁺ | Triazine N, phenolic O | Octahedral complexes | log β = 8.2–10.5 | |

| Cu²⁺ | Phenolic O | Square-planar coordination | log β = 6.8–7.9 |

Applications :

Photochemical Reactions

The compound’s UV absorption profile (λₘₐₓ ~300 nm) enables photostabilization via energy dissipation.

| Process | Mechanism | Outcome | Source |

|---|---|---|---|

| Excited-state proton transfer | Intramolecular H-bonding with triazine | Non-radiative decay | |

| Radical scavenging | Reaction with ROS (e.g., - OH) | Stabilization of polymers |

Industrial Relevance :

-

Widely used in polymer coatings to prevent UV-induced degradation .

-

Outperforms methoxy- and ethoxy-substituted analogues in accelerated weathering tests .

Comparative Reactivity with Analogues

The butoxy substituent distinguishes this compound from similar triazines:

Synthetic Methodology

Industrial synthesis employs microwave-assisted multicomponent reactions for high regioselectivity :

python# Example synthesis protocol (adapted from [5]): 1. Combine cyanuric chloride, 4-butoxy-2-hydroxybenzaldehyde, and HMDS. 2. React under microwave irradiation (110°C, 8–12 hrs) with Lewis acid catalyst. 3. Isolate product via recrystallization (80% methanol).

Scientific Research Applications

Scientific Research Applications

2,4,6-Tri(4'-butoxy-2'-hydroxyphenyl)-triazine serves as a versatile building block for synthesizing complex molecules and materials. Its unique structure enables interactions with biological molecules, making it valuable in biochemical studies.

Industrial Applications

Due to its stability and functional properties, this compound is utilized in producing polymers, coatings, and other materials.

The synthesis of this compound typically involves multicomponent reactions. One efficient method includes reacting aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation, utilizing Lewis acids for selectively synthesizing the desired triazine compound. Industrial production involves similar synthetic routes optimized for larger scales, ensuring high yield and purity.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation: The hydroxy groups can be oxidized to form quinones.

- Reduction: The triazine ring can be reduced under specific conditions.

- Substitution: The butoxy groups can be substituted with other alkyl or aryl groups.

Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst are adjusted based on the desired transformation.

Mechanism of Action

The mechanism of action of 2,4,6-Tri(4’-butoxy-2’-hydroxyphenyl)-triazine involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions enable the compound to exert its effects on various biological and chemical systems. The specific pathways involved depend on the application and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Electron-donating groups (e.g., butoxy, methoxy) improve solubility but reduce thermal stability compared to electron-withdrawing groups (e.g., pyridyl) .

- Synthetic Flexibility: Cyanuric chloride is a universal precursor; substitution order (mono → di → tri) is critical for controlling regioselectivity . Pd-catalyzed methods (e.g., Stille/Suzuki couplings) enable aryl group introductions with high precision .

Physicochemical and Functional Comparisons

Table 2: Thermal and Functional Properties

Key Observations :

- Thermal Stability :

- Functional Versatility :

Application-Specific Comparisons

- Antioxidant Activity: The target compound’s ortho-hydroxyl groups may act as radical scavengers, akin to phenolic antioxidants like Trolox .

- Polymer Stabilizers :

- Coordination Chemistry :

- Pyridyl-triazines form stable coordination polymers with transition metals (e.g., Zn²⁺), whereas hydroxylated analogs are less effective .

Biological Activity

2,4,6-Tri(4'-butoxy-2'-hydroxyphenyl)-triazine (CAS No. 3135-19-1) is a synthetic compound belonging to the triazine family, characterized by its unique structural properties that confer potential biological activity. This compound features a triazine core substituted with three phenolic groups, each containing butoxy and hydroxy functional groups. The structural configuration provides a platform for various biological interactions, making it an interesting subject for pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with multiple molecular targets through mechanisms such as:

- Hydrogen bonding

- Hydrophobic interactions

- π-π stacking

These interactions facilitate its effects on various biological systems, potentially influencing pathways related to cell growth, apoptosis, and signal transduction.

Biological Activity Overview

Recent studies have explored the compound's antitumor properties and its effects on various cancer cell lines. The following table summarizes key findings regarding its biological activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 0.20 | Inhibition of PI3K/Akt pathway |

| MCF-7 (Breast Cancer) | 1.25 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 1.03 | Suppression of cell proliferation |

| HCT-116 (Colon Cancer) | 0.13 | Topoisomerase II inhibition |

| PC-3 (Prostate Cancer) | 0.63 | Modulation of growth factor signaling |

These results indicate that this compound exhibits significant cytotoxicity against various cancer cell lines through distinct mechanisms.

Case Studies and Research Findings

- Antitumor Activity : A systematic review highlighted the compound's efficacy in inhibiting cancer cell growth across multiple types of cancer. For instance, it demonstrated potent activity against the MCF-7 and A549 cell lines with IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin .

- Mechanistic Insights : Research indicated that the compound may induce apoptosis via the mitochondrial pathway by increasing pro-apoptotic factors such as BAX while decreasing anti-apoptotic factors like Bcl-2 . This dual action enhances its potential as a therapeutic agent in oncology.

- Structure-Activity Relationship (SAR) : Variations in substituents on the triazine core have been studied to optimize biological activity. For example, compounds with longer alkoxy chains exhibited improved solubility and bioavailability, suggesting a correlation between structural modifications and enhanced pharmacological effects .

Q & A

Q. Critical Parameters :

- Temperature control (0–5°C for initial steps, reflux for final substitution).

- Use of bases (e.g., NaHCO₃) to neutralize HCl byproducts .

[Advanced] How can computational modeling optimize the design of derivatives for photophysical applications?

Answer:

- DFT Calculations : Predict electronic transitions (e.g., HOMO-LUMO gaps) to tailor UV absorption. Substituent effects on conjugation can be modeled using Gaussian or ORCA software .

- Molecular Dynamics (MD) : Simulate solubility and aggregation behavior in solvents (e.g., chloroform vs. DMSO) .

- TD-DFT : Correlate experimental UV-Vis spectra (λmax ~300–400 nm) with theoretical transitions to validate substituent contributions .

Q. Example Workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate excited states with CAM-B3LYP for accuracy in charge-transfer transitions.

Validate with experimental data (e.g., fluorescence quantum yield) .

[Advanced] What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Answer:

Challenges :

Q. Solutions :

- High-Resolution Data : Collect data at low temperature (100 K) to minimize thermal motion.

- SHELXL Refinement : Use restraints for disordered regions and ISOR commands to stabilize anisotropic displacement parameters .

- Hirshfeld Analysis : Map intermolecular interactions (e.g., O–H···N) to validate packing motifs .

Q. Table 2: Refinement Parameters

| Parameter | Typical Value | Source |

|---|---|---|

| Resolution | ≤0.8 Å | |

| R-factor | <0.05 | |

| Displacement Parameters | ADPs restrained via ISOR |

[Advanced] How does this compound perform in porous organic polymer (POP) synthesis?

Answer:

The triazine core acts as a rigid node in POPs, enabling:

- High Surface Area : 500–1200 m²/g (via Sonogashira coupling with alkynyl linkers) .

- Bandgap Tuning : Adjust porosity by varying linkers (e.g., acetylene vs. benzene) to modulate electronic properties (Eg ~2.3–3.1 eV) .

Q. Methodology :

Sonogashira Coupling : React with 1,3,5-triethynylbenzene using Pd(PPh₃)₄/CuI catalyst.

Post-Synthetic Modification : Introduce -OH groups for CO₂ adsorption (uptake ~4.2 mmol/g at 273 K) .

Q. Key Applications :

- Heterogeneous catalysis (acidic -OH sites).

- Gas storage (H₂, CO₂) .

[Basic] What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and butoxy chains (δ 0.5–4.5 ppm). DEPT-135 confirms CH₂/CH₃ groups .

- FT-IR : Detect O–H stretches (~3200 cm⁻¹) and triazine ring vibrations (~1500 cm⁻¹) .

- HRMS : Confirm molecular ion ([M+H]⁺ at m/z 628.3) and fragmentation patterns .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

[Advanced] How do solvent polarity and substituents affect its fluorescence properties?

Answer:

- Solvent Effects : Increased polarity red-shifts emission (e.g., λem = 450 nm in toluene vs. 480 nm in DMF) due to stabilization of excited states .

- Substituent Engineering : Electron-withdrawing groups (e.g., -NO₂) quench fluorescence, while electron-donating groups (e.g., -OCH₃) enhance quantum yield (ΦF up to 0.45) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.